

A Comprehensive Technical Guide to 2-Ethoxyacetyl Chloride

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Compound of Interest

Compound Name: 2-ethoxyacetyl chloride

Cat. No.: B078073

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CAS Number: 14077-58-8

This technical guide provides an in-depth overview of **2-ethoxyacetyl chloride**, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical properties, detailed synthesis and reaction protocols, safety information, and applications, with a focus on data presentation and experimental clarity.

Chemical and Physical Properties

2-Ethoxyacetyl chloride is a colorless to light yellow liquid.^{[1][2][3]} It is a reactive acyl chloride sensitive to moisture and heat.^[3] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	14077-58-8	[4]
Molecular Formula	C ₄ H ₇ ClO ₂	[4]
Molecular Weight	122.55 g/mol	[4]
Boiling Point	125 °C	[3]
Density (Specific Gravity)	1.12 g/cm ³ (at 20°C)	[3]
Flash Point	45 °C	[3]
Purity	>95.0% (GC)	[1][2]

Synthesis of 2-Ethoxyacetyl Chloride

The primary route for the synthesis of **2-ethoxyacetyl chloride** is the chlorination of its corresponding carboxylic acid, ethoxyacetic acid. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis from Ethoxyacetic Acid using Thionyl Chloride

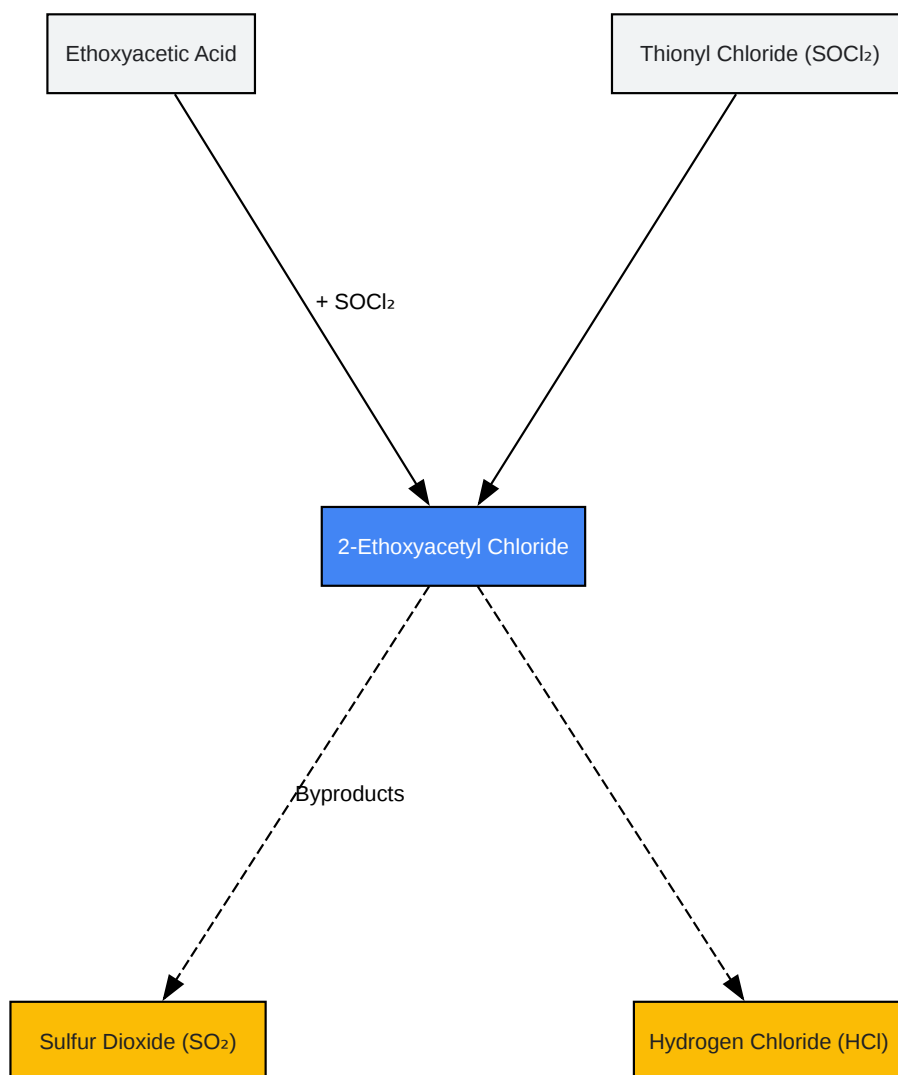
This method is a widely used procedure for the preparation of acyl chlorides.[5][6] The reaction proceeds with the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification.[5]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place ethoxyacetic acid. The apparatus should be dried and operated under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Thionyl Chloride:** Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the ethoxyacetic acid. The addition can be done at room temperature.

- **Reaction Conditions:** Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
- **Workup and Purification:** After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation, often under reduced pressure.^[7] The resulting crude **2-ethoxyacetyl chloride** is then purified by fractional distillation under reduced pressure.

DOT Diagram: Synthesis of **2-Ethoxyacetyl Chloride** with Thionyl Chloride



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Caption: Synthesis of **2-ethoxyacetyl chloride** from ethoxyacetic acid.

Synthesis from Ethoxyacetic Acid using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF).^[6] This method is typically performed at lower temperatures.

Experimental Protocol:

- **Reaction Setup:** To a solution of ethoxyacetic acid in an inert anhydrous solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
- **Addition of Oxalyl Chloride:** Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the stirred solution.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The evolution of carbon monoxide, carbon dioxide, and hydrogen chloride indicates the reaction is proceeding.
- **Workup and Purification:** The solvent and excess reagents are removed under reduced pressure to yield the crude **2-ethoxyacetyl chloride**, which can be used directly or further purified by vacuum distillation.

Key Reactions of 2-Ethoxyacetyl Chloride

As a reactive acyl chloride, **2-ethoxyacetyl chloride** readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.

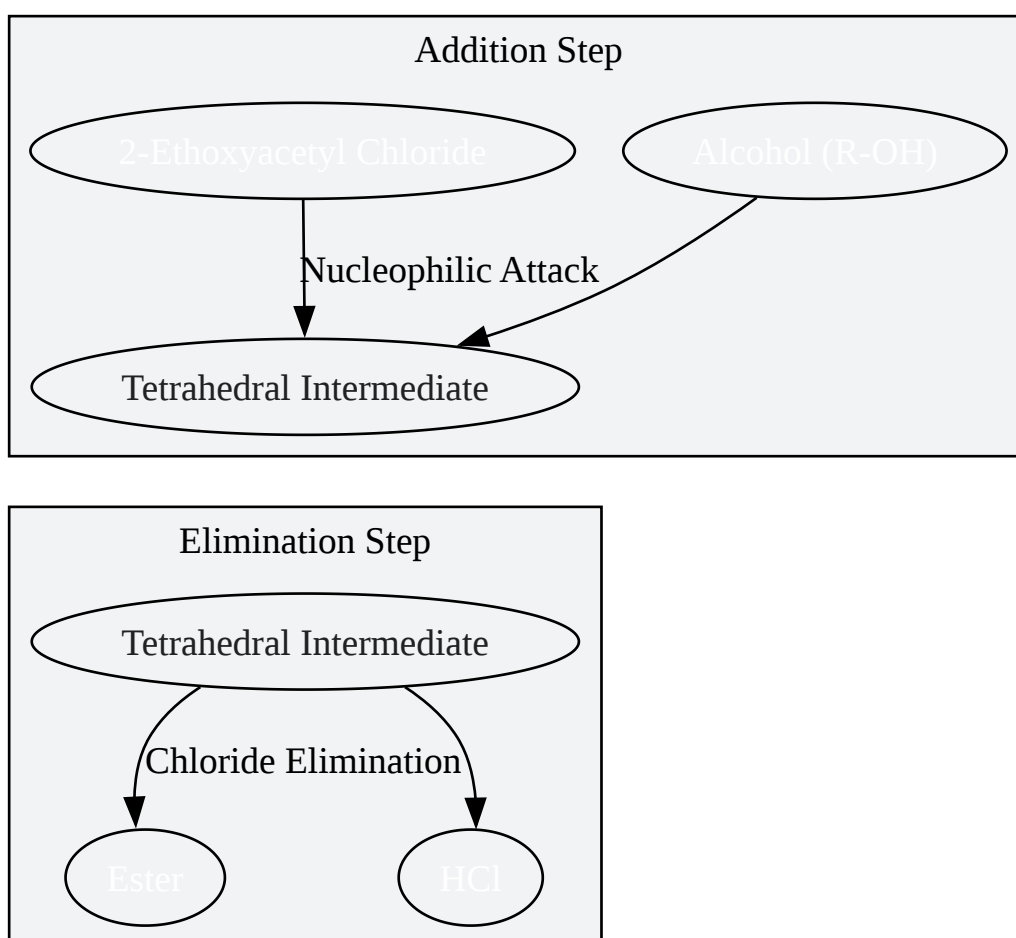
Reaction with Alcohols (Esterification)

2-Ethoxyacetyl chloride reacts with alcohols to form the corresponding ethoxyacetate esters. This reaction is typically rapid and exothermic.

Experimental Protocol: Synthesis of Ethyl 2-Ethoxyacetate

- **Reaction Setup:** In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanol (1.0 equivalent) in an anhydrous, non-protic solvent such as dichloromethane or diethyl ether, often in the presence of a base like pyridine or triethylamine (1.1 equivalents) to neutralize the HCl byproduct.

- **Addition of 2-Ethoxyacetyl Chloride:** Cool the solution in an ice bath. Slowly add **2-ethoxyacetyl chloride** (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
- **Reaction Conditions:** After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
- **Workup:** Quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by distillation.



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